![molecular formula C12H16NO4PS B14907986 Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate](/img/structure/B14907986.png)
Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate is a chemical compound with the molecular formula C12H16NO4PS and a molecular weight of 301.3 g/mol This compound is known for its unique structure, which includes a benzo[d]thiazole ring substituted with a hydroxy group and a phosphonate ester group
Vorbereitungsmethoden
The synthesis of Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate typically involves the reaction of 6-hydroxybenzo[d]thiazole with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphite derivatives.
Substitution: It can undergo substitution reactions where the hydroxy group or the phosphonate ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate involves its interaction with specific molecular targets. For instance, it has been shown to elevate the activities of serine protease (SspA) and cysteine protease staphopain B (SspB) in Staphylococcus aureus, leading to the disruption of biofilms . This interaction likely involves docking with the enzymes and altering their activity, thereby preventing biofilm formation and promoting the breakdown of existing biofilms.
Vergleich Mit ähnlichen Verbindungen
Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate can be compared with other similar compounds, such as:
Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl)phosphonate: This compound also exhibits anti-biofilm properties but differs in its ester groups, which can affect its solubility and reactivity.
Diphenyl (benzo[d]thiazol-2-yl(hydroxy)methyl)phosphonate: Similar in structure but with phenyl groups instead of ethyl groups, which may influence its chemical behavior and applications.
Eigenschaften
Molekularformel |
C12H16NO4PS |
|---|---|
Molekulargewicht |
301.30 g/mol |
IUPAC-Name |
2-(diethoxyphosphorylmethyl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C12H16NO4PS/c1-3-16-18(15,17-4-2)8-12-13-10-6-5-9(14)7-11(10)19-12/h5-7,14H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
UCIVMVJZVBPGGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=NC2=C(S1)C=C(C=C2)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


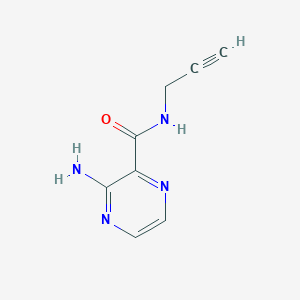

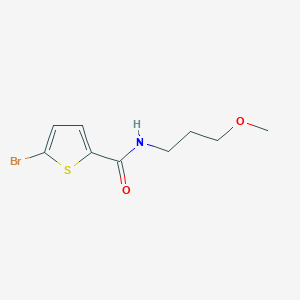
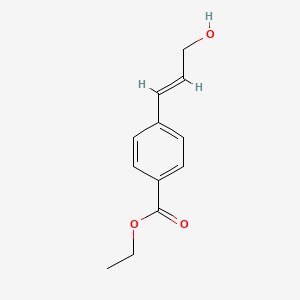
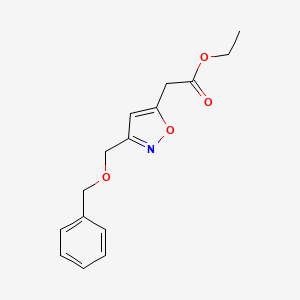
![N-(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14907934.png)

![rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B14907953.png)
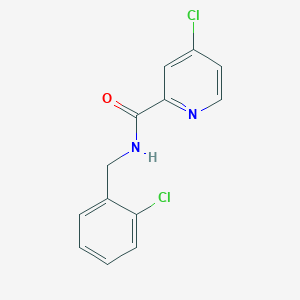
![3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B14907971.png)
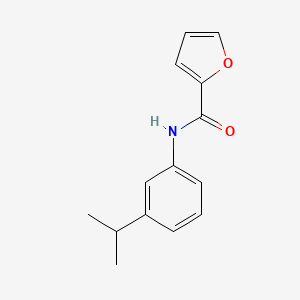
![Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione](/img/structure/B14907982.png)

![methyl 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(7-oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)propanoate](/img/structure/B14908004.png)
